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molecular formula C18H16N4O2 B8333324 3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine

3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine

Cat. No. B8333324
M. Wt: 320.3 g/mol
InChI Key: YFKGKOJKLVSGSA-UHFFFAOYSA-N
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Patent
US08518916B2

Procedure details

The title compound was obtained as described for the Compound of Example 1, reacting Compound 1c with 2-iodopyridine instead of 2-bromo-6-methylpyridine. The crude was purified by flash chromatography (EtOAc—Petroleum Ether 1:1) affording the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound 1c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si](C)(C)C#CCP(=O)(OCC)OCC.[N+:16]([C:19]1[C:20]([N:25]2[CH2:30][CH2:29][C:28](=[CH:31][C:32]#[CH:33])[CH2:27][CH2:26]2)=[N:21][CH:22]=[CH:23][CH:24]=1)([O-:18])=[O:17].I[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][N:36]=1>>[N+:16]([C:19]1[C:20]([N:25]2[CH2:30][CH2:29][C:28](=[CH:31][C:32]#[C:33][C:35]3[CH:40]=[CH:39][CH:38]=[CH:37][N:36]=3)[CH2:27][CH2:26]2)=[N:21][CH:22]=[CH:23][CH:24]=1)([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C#CCP(OCC)(OCC)=O)(C)C
Step Two
Name
Compound 1c
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)N1CCC(CC1)=CC#C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography (EtOAc—Petroleum Ether 1:1)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)N1CCC(CC1)=CC#CC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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